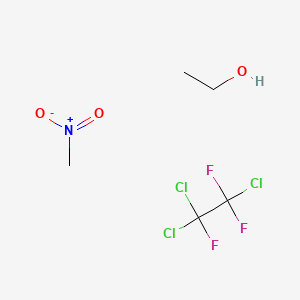
Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane: is a unique chemical mixture that combines the properties of three distinct compounds: ethanol, nitromethane, and 1,1,2-trichloro-1,2,2-trifluoroethane. Ethanol is a widely used solvent and fuel, nitromethane is commonly used as a fuel in racing and as a solvent in industrial applications, and 1,1,2-trichloro-1,2,2-trifluoroethane is a chlorofluorocarbon used historically as a refrigerant and solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethanol: Ethanol can be produced through the fermentation of sugars by yeast or through the hydration of ethylene in the presence of a catalyst.
Nitromethane: Nitromethane is synthesized by the nitration of propane in the gas phase, typically using nitric acid.
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound can be prepared from hexachloroethane and hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures.
Industrial Production Methods:
Ethanol: Industrially, ethanol is produced by the catalytic hydration of ethylene or by fermentation processes.
Nitromethane: Industrial production involves the vapor-phase nitration of propane.
1,1,2-Trichloro-1,2,2-trifluoroethane: Produced by the reaction of hexachloroethane with hydrofluoric acid, often in the presence of catalysts.
Chemical Reactions Analysis
Types of Reactions:
Ethanol: Undergoes oxidation to form acetaldehyde and acetic acid, and can participate in esterification reactions.
Nitromethane: Can undergo reduction to form methylamine or react with bases to form nitronate salts.
1,1,2-Trichloro-1,2,2-trifluoroethane: Primarily undergoes substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Ethanol: Oxidizing agents like potassium dichromate, sulfuric acid for esterification.
Nitromethane: Reducing agents like hydrogen in the presence of a catalyst.
1,1,2-Trichloro-1,2,2-trifluoroethane: Nucleophiles such as hydroxide ions.
Major Products:
Ethanol: Acetaldehyde, acetic acid, ethyl esters.
Nitromethane: Methylamine, nitronate salts.
1,1,2-Trichloro-1,2,2-trifluoroethane: Substituted products depending on the nucleophile.
Scientific Research Applications
Chemistry
Ethanol: Used as a solvent and in the synthesis of various organic compounds.
Nitromethane: Utilized in organic synthesis and as a solvent for polymers and resins.
1,1,2-Trichloro-1,2,2-trifluoroethane: Historically used as a solvent and in the production of fluoropolymers.
Biology and Medicine
Ethanol: Used as an antiseptic and in pharmaceutical formulations.
Nitromethane: Limited use due to toxicity.
1,1,2-Trichloro-1,2,2-trifluoroethane: Limited use due to environmental concerns.
Industry
Ethanol: Fuel, solvent, and in the production of personal care products.
Nitromethane: Fuel for racing, solvent in industrial applications.
1,1,2-Trichloro-1,2,2-trifluoroethane: Solvent in industrial cleaning and degreasing.
Mechanism of Action
Ethanol: : Acts as a central nervous system depressant by enhancing the effects of the neurotransmitter GABA. Nitromethane : Acts as a high-energy fuel due to its ability to release a large amount of energy upon combustion. 1,1,2-Trichloro-1,2,2-trifluoroethane : Acts as a solvent by dissolving non-polar substances and can deplete the ozone layer through the release of chlorine radicals .
Comparison with Similar Compounds
Similar Compounds
Methanol: Similar to ethanol but more toxic.
Nitroethane: Similar to nitromethane but with a longer carbon chain.
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar to 1,1,2-trichloro-1,2,2-trifluoroethane but with different chlorine and fluorine positions.
Uniqueness
Ethanol: Widely used and less toxic compared to methanol.
Nitromethane: Higher energy content compared to nitroethane.
1,1,2-Trichloro-1,2,2-trifluoroethane: Different reactivity and environmental impact compared to 1,1,1-trichloro-2,2,2-trifluoroethane.
Properties
CAS No. |
57158-54-0 |
|---|---|
Molecular Formula |
C5H9Cl3F3NO3 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
ethanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/C2Cl3F3.C2H6O.CH3NO2/c3-1(4,6)2(5,7)8;1-2-3;1-2(3)4/h;3H,2H2,1H3;1H3 |
InChI Key |
WZTPDZAHPLOIOS-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C[N+](=O)[O-].C(C(F)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


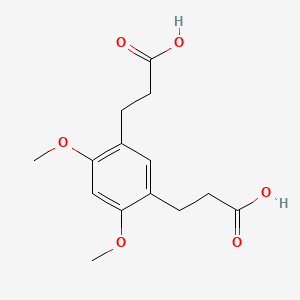
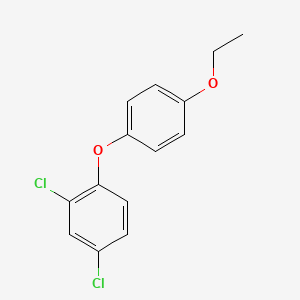
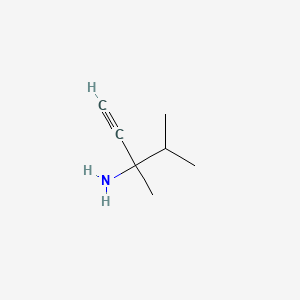
![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)
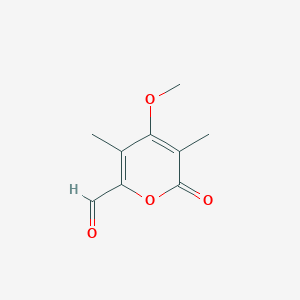

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

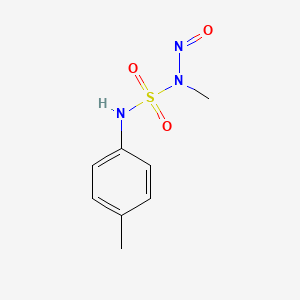
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
